1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
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Overview
Description
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzo-dithiophene core with bromine and ethylhexyl substituents, making it a valuable material in organic electronics and photovoltaic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique electronic properties, such as high electron affinity and mobility, make it an excellent candidate for use in organic semiconductors . In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dibromo-5,7-diphenyl-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
- 1,3-dibromo-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
Uniqueness
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .
Properties
IUPAC Name |
1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2S2/c1-5-9-11-15(7-3)13-17-19-20(18(31-17)14-16(8-4)12-10-6-2)24(30)22-21(23(19)29)25(27)32-26(22)28/h15-16H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAGWWUCATEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Br2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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